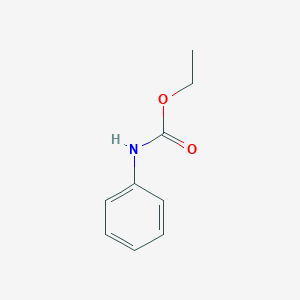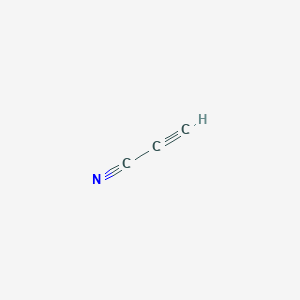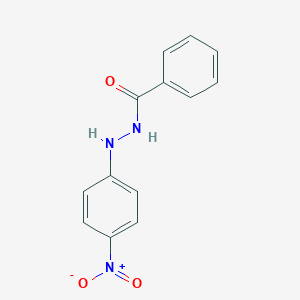
Benzo(a)perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been linked to the development of lung, skin, and bladder cancer in humans. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of benzo(a)perylene, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of benzo(a)perylene is complex and not fully understood. However, it is known to interact with DNA through the formation of covalent adducts, which can lead to DNA damage and mutations. It is also thought to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemical and Physiological Effects:
Benzo(a)perylene has been shown to have a wide range of biochemical and physiological effects, including the induction of cytochrome P450 enzymes, the activation of aryl hydrocarbon receptor (AhR) signaling pathways, and the modulation of immune system function. It has also been linked to the development of oxidative stress, inflammation, and DNA damage, which can contribute to the development of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using benzo(a)perylene in laboratory experiments is its well-established carcinogenic and mutagenic properties, which make it a useful model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis. It is also relatively inexpensive and readily available. However, one of the main limitations of using benzo(a)perylene in laboratory experiments is its toxicity, which can pose a risk to researchers and laboratory personnel.
Future Directions
There are several future directions for research on benzo(a)perylene, including the development of new methods for synthesizing and detecting the compound, the investigation of its effects on different cell types and tissues, and the exploration of its potential as a therapeutic target for cancer and other diseases. Additionally, there is a need for further research on the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as on the effects of environmental pollutants on human health.
Synthesis Methods
Benzo(a)perylene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the thermal degradation of organic matter. However, the most commonly used method for synthesizing benzo(a)perylene in the laboratory is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a Lewis acid catalyst.
Scientific Research Applications
Benzo(a)perylene has a wide range of applications in scientific research, including as a model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as for investigating the effects of environmental pollutants on human health. It is also used as a standard reference material in analytical chemistry for the detection and quantification of Benzo(a)perylenes in environmental samples.
properties
CAS RN |
191-85-5 |
|---|---|
Product Name |
Benzo(a)perylene |
Molecular Formula |
C24H14 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
InChI Key |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Other CAS RN |
191-85-5 |
synonyms |
BENZO(A)PERYLENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)



